molecular formula C9H11NO3S B2367633 Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate CAS No. 2490432-89-6

Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

Cat. No. B2367633
M. Wt: 213.25
InChI Key: JYBMGXUDRRZYCM-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate” is a chemical compound with the molecular weight of 213.26 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 4H-pyrans, which includes “Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate”, has been described in a study . The process involves the use of Et3N as a catalyst and is performed in pure water with only a 20 mol% of catalyst loading . The methodology is simple, with short reaction times, and yields excellent product .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate” can be represented by the InChI code: 1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 4H-pyrans have been studied extensively . These compounds have been synthesized following diverse methodologies . The synthesis of 2-amino-3-cyanopyran derivatives, which are part of 2-amino-3-cyano-4H-chromenes, has aroused special attention in recent years due to their biological properties .


Physical And Chemical Properties Analysis

“Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate” is a powder at room temperature . Its IUPAC name is “methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate” and its InChI key is JYBMGXUDRRZYCM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Synthesis Techniques : A study by Sahu et al. (2015) describes the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates. This method offers a straightforward, efficient, and economical pathway for synthesizing these compounds (Sahu et al., 2015).

  • Heterocyclic Compound Formation : Aly (2016) reports on synthesizing heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, which have shown moderate to high antimicrobial activity. This includes the key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, which is formed through a specific synthesis process (Aly, 2016).

  • Antitumor Activity : Rodrigues et al. (2021) synthesized novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumor potential. These compounds showed selective activity against certain cancer cell lines without significant toxicity in non-tumor cells (Rodrigues et al., 2021).

Chemical Properties and Applications

  • Michael Addition Process : Bakhouch et al. (2015) conducted a study on the Michael addition of active methylene compounds to certain derivatives, yielding a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans. This highlights the chemical reactivity and potential applications in various synthetic pathways (Bakhouch et al., 2015).

  • One-Pot Synthesis : Sahu et al. (2016) described a one-pot synthesis method for methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates, showcasing an efficient and high-yield approach for producing these compounds (Sahu et al., 2016).

  • Microwave-Assisted Synthesis : Yi et al. (2005) developed a microwave-assisted synthesis technique for methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, indicating a modern approach to synthesizing these compounds with high purity and yield (Yi et al., 2005).

Applications in Dye and Corrosion Inhibition

  • Disperse Dyes : Ho (2005) synthesized azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and applied them as disperse dyes for polyester fibers. This demonstrates their potential use in the textile industry (Ho, 2005).

  • Corrosion Inhibition : Dohare et al. (2017) investigated pyranpyrazole derivatives as corrosion inhibitors for mild steel, useful in industrial processes. The research highlights the compounds' utility in protecting metals from corrosion (Dohare et al., 2017).

Safety And Hazards

The safety information for “Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions for the study of “Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, biological properties, and potential applications in various industries .

properties

IUPAC Name

methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBMGXUDRRZYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

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